

A Technical Guide to the Physical Properties of 3-Benzylxy-1-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Benzylxy-1-propanol

Cat. No.: B156065

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physical properties of **3-Benzylxy-1-propanol** (CAS No: 4799-68-2), a key organic building block. The information presented is curated for professionals in research and development who require precise and reliable data for experimental design, process development, and chemical synthesis.

Chemical Identity

- Chemical Name: **3-Benzylxy-1-propanol**
- Synonyms: 3-(Phenylmethoxy)-1-propanol, 1,3-Propanediol monobenzyl ether
- CAS Number: 4799-68-2[\[1\]](#)
- Molecular Formula: C₁₀H₁₄O₂[\[2\]](#)[\[3\]](#)
- Molecular Weight: 166.22 g/mol [\[2\]](#)[\[3\]](#)

Physical Properties

The physical state of **3-Benzylxy-1-propanol** under standard conditions is a liquid.[\[1\]](#) Key physical constants are summarized in the table below.

Data Summary

Physical Property	Value	Conditions
Boiling Point	111-114 °C	at 2 mmHg[1][4]
Density	1.049 g/mL	at 25 °C[1][4]

Note: The boiling point is provided at reduced pressure (2 mmHg), which is a common practice for compounds that may decompose or require excessively high temperatures to boil at atmospheric pressure.

Experimental Protocols

While the specific experimental reports for the cited values are proprietary to the chemical suppliers, the determination of these physical properties follows standardized laboratory protocols. The general methodologies are outlined below.

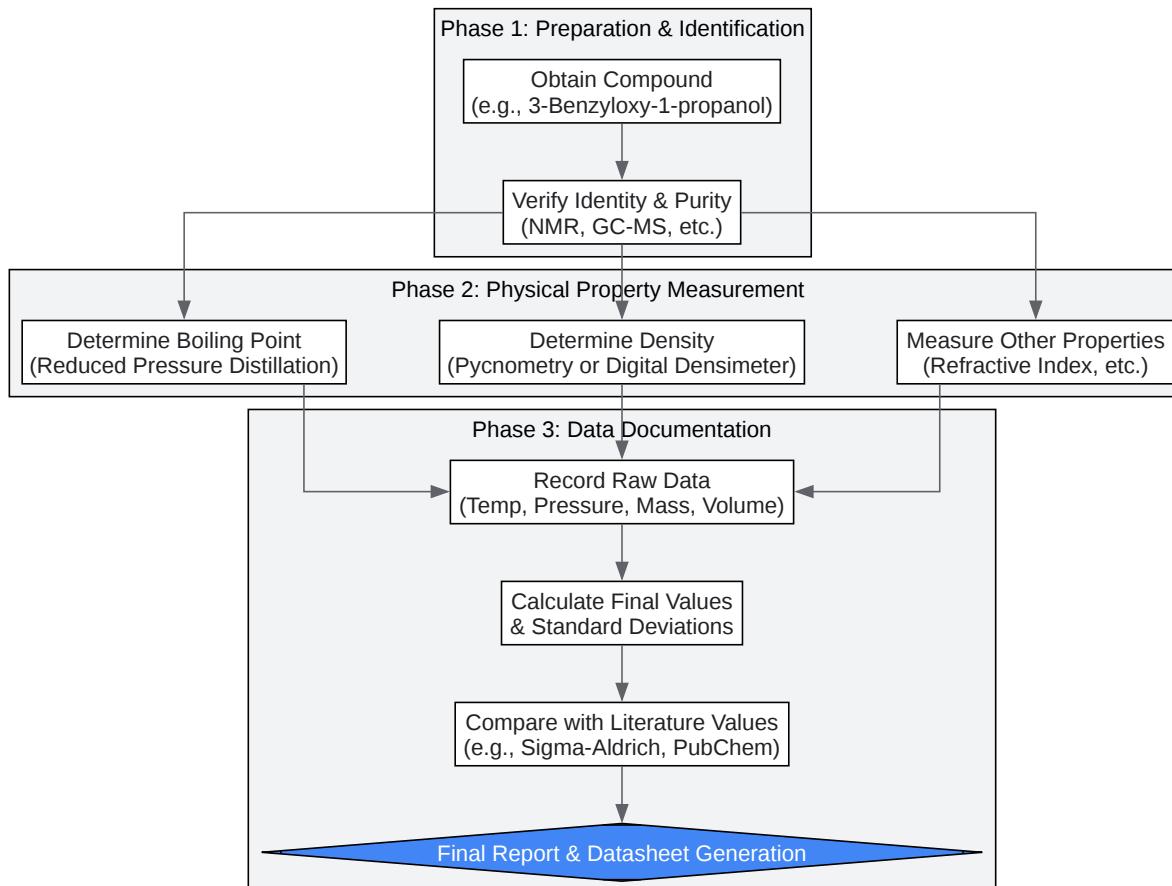
Determination of Boiling Point (Reduced Pressure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling compounds, this is often measured under a vacuum to prevent thermal decomposition.

General Protocol:

- Apparatus Setup: A distillation apparatus, including a boiling flask, a condenser, a receiving flask, and a thermometer, is assembled. The system is connected to a vacuum pump with a manometer or vacuum gauge to precisely measure the internal pressure.
- Sample Preparation: A sample of **3-Benzyl-1-propanol** is placed in the boiling flask, typically with boiling chips or a magnetic stirrer to ensure smooth boiling.
- Evacuation: The system is evacuated to the desired pressure (e.g., 2 mmHg).
- Heating: The boiling flask is gradually heated.
- Measurement: The temperature is recorded when the liquid boils vigorously and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This stable temperature is the boiling point at that specific pressure.

Determination of Density


Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.

General Protocol (Using a Pycnometer):

- Calibration: A clean, dry pycnometer of a known volume is weighed empty (m_1). It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C) and weighed again (m_2). The exact volume of the pycnometer is calculated.
- Sample Measurement: The pycnometer is emptied, dried, and filled with **3-Benzylxy-1-propanol** at the same controlled temperature (25 °C).
- Weighing: The filled pycnometer is weighed to determine the mass of the sample (m_3).
- Calculation: The density (ρ) is calculated using the formula: $\rho = (m_3 - m_1) / \text{Volume}$

Workflow for Physical Property Verification

The logical flow for identifying, measuring, and documenting the physical properties of a chemical compound like **3-Benzylxy-1-propanol** is crucial for ensuring data integrity in a research setting.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination and verification of chemical physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-苄氧基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 4799-68-2 | 2707-1-01 | MDL MFCD00029659 | 3-(Benzyl)oxypropan-1-ol | SynQuest Laboratories [synquestlabs.com]
- 3. 3-Benzylxy-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Benzylxy-1-propanol | 4799-68-2 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-Benzylxy-1-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156065#physical-properties-of-3-benzylxy-1-propanol-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com